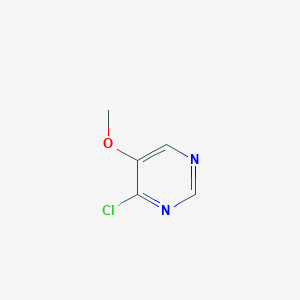

4-Chloro-5-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMIYYREUVYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451598 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-85-2 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-5-methoxypyrimidine, a key intermediate in various synthetic pathways. The information is presented to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 695-85-2 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Solid at 20°C | [1] |

| Melting Point | 60-65 °C | [1] |

| 63-64 °C | [4] | |

| Boiling Point | 221.9 °C at 760 mmHg | [2] |

| Density | 1.292 g/cm³ | [2] |

| Flash Point | 88 °C | [2] |

| Solubility | Data not readily available. A general protocol for determination is provided below. | |

| Refractive Index | 1.52 | [2] |

| Vapor Pressure | 0.155 mmHg at 25°C | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of this compound is a crucial indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5][6]

-

The capillary tube is placed in a calibrated melting point apparatus, often alongside a thermometer.[5]

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5][6] For a pure compound, this range is typically narrow.[7]

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its use in reactions and purification processes.

Methodology:

-

A predetermined amount of a selected solvent is added to a vial containing a known mass of this compound at a specific temperature.

-

The mixture is agitated (e.g., using a vortex mixer or shaker) until saturation is reached, indicated by the presence of undissolved solid.[8]

-

The saturated solution is then separated from the excess solid, typically by filtration or centrifugation.[8][9]

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.

References

- 1. 695-85-2 4-Chloro-5-methoxy-pyrimidine AKSci Y4973 [aksci.com]

- 2. This compound | 695-85-2 [chemnet.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. athabascau.ca [athabascau.ca]

- 8. materialneutral.info [materialneutral.info]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: 4-Chloro-5-methoxypyrimidine in Research and Development

This technical guide provides an in-depth overview of 4-Chloro-5-methoxypyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and key applications, particularly as a versatile building block in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a methoxy group at the 5-position. These functional groups are pivotal to its chemical reactivity and utility as an intermediate in the synthesis of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 695-85-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow solid | --INVALID-LINK-- |

| SMILES | COC1=CN=CN=C1Cl | --INVALID-LINK-- |

| InChI Key | CTMIYYREUVYVEL-UHFFFAOYSA-N | --INVALID-LINK-- |

| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

Table 2: Computational Chemistry Data

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | --INVALID-LINK-- |

| LogP | 1.1386 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Synthesis of Chlorinated Pyrimidines

References

- 1. CAS 695-85-2: this compound | CymitQuimica [cymitquimica.com]

- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

Spectral Data Analysis of 4-Chloro-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-chloro-5-methoxypyrimidine (CAS No. 695-85-2). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) data and expected characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for the structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet |

| ¹H | H-2 | ~8.5 - 8.7 | Singlet |

| ¹H | H-6 | ~8.4 - 8.6 | Singlet |

| ¹³C | -OCH₃ | ~56 - 58 | Quartet |

| ¹³C | C-5 | ~140 - 142 | Singlet |

| ¹³C | C-4 | ~155 - 157 | Singlet |

| ¹³C | C-2 | ~158 - 160 | Singlet |

| ¹³C | C-6 | ~150 - 152 | Singlet |

Note: Predicted values are based on computational models and may vary from experimental results. The multiplicity of ¹³C signals refers to a proton-coupled spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=N stretch (pyrimidine ring) | 1550 - 1650 | Strong |

| C=C stretch (pyrimidine ring) | 1400 - 1500 | Medium |

| C-O stretch (methoxy) | 1000 - 1300 (asymmetric & symmetric) | Strong |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Molecular Ion (M⁺) | m/z 144 |

| Isotopic Peak (M+2)⁺ | m/z 146 (approximately 1/3 the intensity of the M⁺ peak) |

| Major Fragmentation Pathways | Loss of CH₃, OCH₃, Cl, and fragmentation of the pyrimidine ring. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectral data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set appropriate spectral parameters, including a wider spectral width and a longer acquisition time and/or a higher number of scans compared to ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum to determine the molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole).

-

Direct insertion probe or a Gas Chromatography (GC) inlet.

-

Volatile solvent (e.g., methanol, dichloromethane)

Procedure:

-

Sample Preparation (Direct Insertion Probe):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a small drop of the solution to the tip of the probe and allow the solvent to evaporate.

-

-

Sample Introduction: Insert the probe into the mass spectrometer's ion source.

-

Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a beam of electrons (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Acquisition: The mass spectrum is generated by the instrument's software.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound.

Caption: Workflow for the spectral analysis of a chemical compound.

Signaling Pathways

As a fundamental heterocyclic building block, this compound is primarily utilized in synthetic organic chemistry. There is currently no scientific literature available that describes its involvement in specific biological signaling pathways. Its utility lies in its potential for further chemical modification to create more complex molecules that may have biological activity.

Navigating the Spectral Landscape of 4-Chloro-5-methoxypyrimidine: A Technical Guide to ¹H NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data and Analysis of Related Compounds

Due to the absence of specific experimental data for 4-chloro-5-methoxypyrimidine, we present the ¹H NMR data for closely related analogs. This information serves as a valuable reference point for researchers, offering a reliable estimate of the chemical shifts and coupling patterns to expect.

Based on the analysis of related pyrimidine structures, the predicted ¹H NMR spectrum of this compound would feature two distinct signals: a singlet for the methoxy group protons and two singlets for the aromatic protons on the pyrimidine ring. The electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrimidine ring, along with the electron-donating effect of the methoxy group, will influence the precise chemical shifts.

For comparison, the following table summarizes the ¹H NMR data for a structurally related compound, 4-chloro-5-fluoro-2-methoxypyrimidine. The substitution pattern's effect on the electronic environment of the pyrimidine ring is a key determinant of the observed chemical shifts.

| Compound Name | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 4-Chloro-5-fluoro-2-methoxypyrimidine | -OCH₃ | 3.91 | s | DMSO-d₆ |

| H-6 | 8.79 | s | DMSO-d₆ |

Note: This data is for a related compound and should be used as a reference for predicting the spectrum of this compound.

Experimental Protocol for ¹H NMR Spectroscopy of Pyrimidine Derivatives

The following is a detailed methodology for acquiring high-quality ¹H NMR spectra of pyrimidine derivatives, including this compound. Adherence to this protocol is crucial for obtaining reproducible and accurate results.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

-

The solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

-

Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:

-

Number of scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation delay (D1): 1-5 seconds, to allow for full relaxation of the protons between scans.

-

Acquisition time (AQ): 2-4 seconds.

-

Spectral width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic compounds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the structure.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of ¹H NMR analysis, from sample preparation to final spectral interpretation.

This comprehensive guide provides researchers with the necessary framework to approach the ¹H NMR analysis of this compound and related compounds. While awaiting the public availability of direct experimental data, the information presented herein on related structures, standardized protocols, and logical workflows will empower scientists in their research and development endeavors.

In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Chloro-5-methoxypyrimidine. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages predictive data and a thorough analysis of substituent effects on the pyrimidine ring. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are derived from a combination of computational prediction tools and a comparative analysis of structurally similar compounds, such as 2,4-Dichloro-5-methoxypyrimidine[1]. The expected chemical shift ranges are influenced by the electronic effects of the chloro and methoxy substituents on the pyrimidine ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Range (ppm) | Rationale for Prediction |

| C2 | 151.0 | 149 - 153 | Alpha to two nitrogen atoms, expected to be downfield. |

| C4 | 158.0 | 156 - 160 | Attached to an electronegative chlorine atom and alpha to a nitrogen, resulting in a significant downfield shift. |

| C5 | 140.0 | 138 - 142 | Attached to the electron-donating methoxy group, but also influenced by the adjacent chloro-substituted carbon. |

| C6 | 155.0 | 153 - 157 | Alpha to a nitrogen atom and influenced by the para-chloro and meta-methoxy substituents. |

| -OCH₃ | 57.0 | 55 - 59 | Typical range for a methoxy group attached to an aromatic ring.[1] |

Note: Predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary based on solvent, concentration, and temperature.

Substituent Effects on the Pyrimidine Ring

The chemical shifts in the ¹³C NMR spectrum of this compound are primarily dictated by the electron-withdrawing and electron-donating properties of the substituents and the inherent electronic structure of the pyrimidine ring.

-

Chloro Group (at C4): The electronegative chlorine atom exerts a strong deshielding effect, causing the attached carbon (C4) to resonate at a significantly downfield chemical shift. This is a common observation in halogenated aromatic and heteroaromatic systems.

-

Methoxy Group (at C5): The methoxy group is an electron-donating group through resonance, which would typically shield the attached carbon. However, its influence is also modulated by the inductive effects of the neighboring chloro and nitrogen atoms. The chemical shift of the methoxy carbon itself is expected in the typical range of 55-60 ppm[1].

-

Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, leading to a general deshielding of all the ring carbons compared to benzene.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration: To ensure a homogenous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup

-

Instrument: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.

3. ¹³C NMR Data Acquisition

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is typically used to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient. Longer delays may be necessary to observe quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Carefully phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Chemical Shift Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS).

Logical Workflow for ¹³C NMR Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR spectral analysis of this compound, from initial sample handling to final data interpretation and reporting.

Caption: Workflow for ¹³C NMR analysis of this compound.

References

Solubility Profile of 4-Chloro-5-methoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents solubility data for the closely related compound, 2,4-dichloro-5-methoxypyrimidine, to serve as a valuable reference point. Additionally, a comprehensive experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.

Qualitative Solubility Insights

Quantitative Solubility of a Structural Analog: 2,4-dichloro-5-methoxypyrimidine

The following table summarizes the experimentally determined solubility of 2,4-dichloro-5-methoxypyrimidine in several organic solvents at various temperatures. This data, obtained using a laser monitoring observation technique, can provide valuable guidance for solvent selection in studies involving this compound, given the structural similarities between the two compounds.[3]

| Solvent | Temperature (K) | Mole Fraction (x10³) |

| Methanol | 295.60 | 1.85 |

| 298.42 | 2.16 | |

| 301.21 | 2.52 | |

| 304.05 | 2.94 | |

| 306.88 | 3.43 | |

| 309.71 | 4.00 | |

| 312.55 | 4.65 | |

| 315.39 | 5.41 | |

| Ethanol | 302.37 | 1.48 |

| 304.91 | 1.73 | |

| 307.46 | 2.03 | |

| 310.01 | 2.38 | |

| 312.56 | 2.78 | |

| 315.11 | 3.25 | |

| 317.66 | 3.79 | |

| Acetone | 297.35 | 11.63 |

| 299.78 | 13.08 | |

| 302.21 | 14.69 | |

| 304.65 | 16.49 | |

| 307.08 | 18.51 | |

| 309.52 | 20.76 | |

| 311.96 | 23.28 | |

| Ethyl Ethanoate | 298.60 | 6.84 |

| 301.05 | 7.74 | |

| 303.50 | 8.74 | |

| 305.95 | 9.86 | |

| 308.40 | 11.10 | |

| 310.85 | 12.49 | |

| 313.30 | 14.04 | |

| Tetrachloromethane | 298.10 | 3.96 |

| 301.12 | 4.63 | |

| 304.14 | 5.42 | |

| 307.17 | 6.33 | |

| 310.19 | 7.38 | |

| 313.21 | 8.59 | |

| 316.24 | 9.99 | |

| 319.26 | 11.60 | |

| Heptane | 299.44 | 0.43 |

| 303.01 | 0.56 | |

| 306.58 | 0.73 | |

| 310.15 | 0.95 | |

| 313.72 | 1.23 | |

| 317.29 | 1.59 | |

| 320.86 | 2.05 |

Data sourced from the Journal of Chemical & Engineering Data.[3]

Experimental Protocol: Isothermal Gravimetric Solubility Determination

This protocol outlines a standard method for accurately determining the thermodynamic solubility of a solid compound, such as this compound, in an organic solvent.

Objective: To determine the equilibrium concentration of the solute in a solvent at a constant temperature.

Materials:

-

This compound (or other solid compound)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation:

-

Pre-weigh several vials with their caps.

-

Accurately weigh a known volume or mass of the selected solvent into each vial.

-

-

Sample Addition:

-

Add an excess amount of the solid this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtered solution. This can be done at ambient temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven for more sensitive compounds.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

-

The mass of the dissolved solid is the final mass minus the initial mass of the empty container.

-

Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mole fraction.

-

Calculation:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

Visualization of Experimental and Decision-Making Workflows

To aid in the practical application of solubility data, the following diagrams illustrate key processes.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Decision Pathway for Recrystallization Solvent Selection.

References

The Dawn of a Heterocycle: A Technical History of Substituted Pyrimidines

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of substituted pyrimidines has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey of the pyrimidine core from its initial synthesis in the late 19th century to its central role in modern medicine, underpinning a wide array of therapeutic agents.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] Its inherent biological relevance has made it a privileged structure in drug discovery, leading to the development of numerous anticancer, antiviral, and antimicrobial drugs.[1][2]

This guide provides an in-depth exploration of the foundational synthetic methodologies, early biological evaluations, and the evolution of our understanding of the mechanisms of action of these critical compounds.

From Serendipity to Synthesis: The Early History

The story of substituted pyrimidines begins in the 19th century with the isolation of pyrimidine derivatives from natural sources. However, the systematic study and synthesis of these compounds mark a pivotal moment in organic chemistry.

One of the earliest and most enduring methods for pyrimidine synthesis is the Biginelli reaction , first reported by the Italian chemist Pietro Biginelli in 1891.[3][4] This one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea provides a straightforward route to dihydropyrimidinones.[3][4]

Another foundational method, the Pinner synthesis , developed by Adolf Pinner in 1884, involves the condensation of 1,3-dicarbonyl compounds with amidines.[5][6][7] This versatile reaction has been instrumental in the synthesis of a wide variety of substituted pyrimidines.

Early Biological Investigations: A Nascent Field

The initial biological evaluation of synthetic compounds in the late 19th and early 20th centuries was a far cry from the high-throughput screening of today. Early methods for assessing antimicrobial activity often relied on techniques like the agar diffusion assay, where the inhibition of bacterial growth around a test compound was observed qualitatively.[8][9]

Antimalarial research also has early ties to pyrimidine chemistry. Pyrimethamine, a pyrimidine derivative, was developed to target the dihydrofolate reductase enzyme in the Plasmodium parasite, a crucial pathway for its survival.[2][10]

Modern Applications: Targeting Key Signaling Pathways

The versatility of the pyrimidine scaffold has been fully realized in the modern era of drug discovery, with substituted pyrimidines playing a crucial role as inhibitors of key cellular signaling pathways.

Kinase Inhibition in Oncology

A significant number of FDA-approved cancer therapies are pyrimidine-based kinase inhibitors.[11][12] These drugs target the ATP-binding site of kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. For example, pyrimidine derivatives have been successfully developed to inhibit Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway, a key target in certain B-cell cancers.[12]

Antiviral Mechanisms

Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[13][14] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases.[13] This incorporation leads to chain termination, thereby halting viral replication.[15] Another antiviral strategy involves the inhibition of the de novo pyrimidine biosynthesis pathway, depriving the virus of the necessary building blocks for its genetic material.[1]

Experimental Protocols: A Glimpse into the Past

To provide a practical understanding of the foundational work in this field, detailed experimental protocols for the classical Pinner and Biginelli reactions are presented below, based on their original descriptions.

| Table 1: Key Historical Syntheses of Substituted Pyrimidines | |

| Reaction | General Protocol |

| Pinner Pyrimidine Synthesis (1884) | The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. A typical procedure would involve dissolving the 1,3-dicarbonyl and the amidine in a suitable solvent, such as ethanol, and then adding a catalytic amount of a strong acid or base. The reaction mixture is then heated, often under reflux, for a specified period. The product is then isolated by cooling the reaction mixture to induce crystallization, followed by filtration and recrystallization to purify the resulting pyrimidine derivative.[5][6][7] |

| Biginelli Reaction (1891) | The original Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. These three components are dissolved in ethanol, and a catalytic amount of a strong acid, like hydrochloric acid, is added. The mixture is then heated to reflux. Upon cooling, the dihydropyrimidinone product typically precipitates from the solution and can be collected by filtration.[3][4] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the logical flow of early synthetic strategies and the mechanism of action of modern pyrimidine-based drugs, the following diagrams are provided.

Conclusion

The journey of substituted pyrimidines from their first synthesis to their current status as indispensable therapeutic agents is a testament to the power of organic and medicinal chemistry. This guide provides a foundational understanding of this important class of molecules, offering valuable insights for researchers dedicated to the discovery and development of new medicines. The continued exploration of the pyrimidine scaffold promises to yield even more innovative therapies in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. History and development of antimicrobial susceptibility testing methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04370G [pubs.rsc.org]

- 11. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleoside analogue - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Stability of 4-Chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 4-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical synthesis.[1] Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document outlines potential degradation pathways, detailed methodologies for stability-indicating assays, and presents a framework for interpreting stability data.

Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position.[1] Its key properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 695-85-2 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | White to light yellow solid/Yellow powder | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | -20°C, sealed storage, away from moisture | [2] |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The presence of a chloro substituent on the electron-deficient pyrimidine ring makes it susceptible to nucleophilic substitution, particularly hydrolysis. The methoxy group can also undergo degradation, such as O-demethylation, under certain conditions.

2.1. Hydrolytic Degradation:

-

Acidic and Basic Conditions: The C4-chloro group is expected to be the most labile site for hydrolysis, leading to the formation of 5-methoxy-4-hydroxypyrimidine. The rate of hydrolysis is dependent on the pH of the medium.

-

Neutral Conditions: Hydrolysis may occur at a slower rate under neutral conditions.

2.2. Oxidative Degradation:

-

Oxidative conditions, for instance, using hydrogen peroxide, could potentially lead to the formation of N-oxides or degradation of the pyrimidine ring itself.

2.3. Photolytic Degradation:

-

Exposure to UV or visible light may induce photolytic cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways. The ICH Q1B guideline provides a framework for photostability testing.[3]

2.4. Thermal Degradation:

-

At elevated temperatures, thermal decomposition may occur. The extent of degradation would depend on the temperature and the duration of exposure.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4]

3.1. General Experimental Workflow

The workflow for a forced degradation study of this compound is outlined below.

3.2. Detailed Methodologies

3.2.1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

3.2.2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A dark control should be maintained.

3.2.3. Sample Analysis:

-

After the specified time, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid). Detection can be performed using a UV detector at a suitable wavelength and a mass spectrometer for identification of degradation products.

Hypothetical Stability Data

The following tables summarize hypothetical quantitative data from forced degradation studies. This data is for illustrative purposes to guide researchers in their own investigations.

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradant(s) |

| 0.1 M HCl (60°C, 24h) | 15.2 | 5-Methoxy-4-hydroxypyrimidine |

| 0.1 M NaOH (RT, 4h) | 25.8 | 5-Methoxy-4-hydroxypyrimidine |

| 3% H₂O₂ (RT, 24h) | 8.5 | N-Oxide derivatives, Ring-opened products |

| Thermal (Solid, 80°C, 48h) | 2.1 | Minor unidentified products |

| Photolytic (ICH Q1B) | 5.7 | Various photoproducts |

Table 3: Hypothetical Degradation Kinetics (at 60°C)

| Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

| 0.1 M HCl | 0.0068 | 101.9 |

| Neutral (pH 7) | 0.0012 | 577.6 |

| 0.1 M NaOH | 0.0866 | 8.0 |

Conclusion

This technical guide provides a foundational understanding of the chemical stability of this compound. The primary degradation pathway is likely hydrolysis of the C4-chloro group, which is accelerated under basic conditions. The compound also shows some sensitivity to oxidative and photolytic stress. The provided experimental protocols and hypothetical data serve as a robust starting point for researchers and drug development professionals to design and execute their own stability studies. A thorough understanding of the stability profile of this important synthetic intermediate is paramount for the development of stable, safe, and effective pharmaceutical products.

References

4-Chloro-5-methoxypyrimidine material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for 4-Chloro-5-methoxypyrimidine (CAS No. 695-85-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and research applications.

Chemical Identification and Properties

This compound is a substituted pyrimidine that serves as a key intermediate in pharmaceutical and agrochemical research.[1][2] Its reactivity is influenced by the presence of both a chloro and a methoxy group on the pyrimidine ring.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 695-85-2 | ChemScene[3], Combi-Blocks[4] |

| Molecular Formula | C₅H₅ClN₂O | ChemScene[3], CymitQuimica[1] |

| Molecular Weight | 144.56 g/mol | ChemScene[3], AK Scientific[5] |

| Appearance | White to light yellow solid/Yellow powder | CymitQuimica[1] |

| Melting Point | 60-70 °C | Combi-Blocks[4] |

| 60-65 °C | AK Scientific[5] | |

| 63-64 °C | ChemBK[6] | |

| Boiling Point | 221.9 °C at 760 mmHg | ChemNet[7] |

| Density | 1.292 g/cm³ | ChemNet[7] |

| Flash Point | 88 °C | ChemNet[7] |

| Solubility | Soluble in organic solvents | CymitQuimica[1] |

| Storage | Store long-term at -20°C, sealed, away from moisture | ChemScene[3], AK Scientific[5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure safety.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

| Source: Combi-Blocks Safety Data Sheet[4] |

Recommended Safety Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Experimental Protocols

Handling and Emergency Procedures

Proper handling and emergency preparedness are essential when working with this compound.

First-Aid Measures:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]

-

If on skin: Wash with soap and water.[4]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[4]

Spillage and Disposal:

In case of a spill, avoid dust formation and ensure adequate ventilation.[8] Sweep up the material and place it in a suitable, closed container for disposal.[8] Waste disposal should be conducted in accordance with local, regional, and national regulations.[8]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.

Caption: A workflow for the safe handling of this compound.

Caption: Logical flow for responding to an exposure event.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary role in the scientific literature is as a chemical intermediate for the synthesis of more complex, biologically active molecules.[1][2] Researchers utilizing this compound in drug discovery are encouraged to perform their own bioassays to determine its specific biological effects.

References

- 1. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 695-85-2: this compound | CymitQuimica [cymitquimica.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. 4-Chloro-5-fluoro-2-methoxypyrimidine, CAS No. 1801-06-5 - iChemical [ichemical.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 695-85-2 [chemnet.com]

Methodological & Application

Synthesis of 4-Chloro-5-methoxypyrimidine from 4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-5-methoxypyrimidine is a valuable heterocyclic compound used as an intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. This document outlines a common synthetic pathway for the preparation of this compound, starting from the precursor 4,6-dihydroxy-5-methoxypyrimidine. While the direct synthesis from 4,6-dihydroxypyrimidine is complex and not well-documented, a more established route involves the preparation of a key intermediate, 4,6-dichloro-5-methoxypyrimidine, followed by selective functionalization.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a multi-step process. The primary and most documented route involves the chlorination of a 5-methoxy-substituted dihydroxypyrimidine to yield 4,6-dichloro-5-methoxypyrimidine. This dichloro intermediate is highly reactive and can undergo selective nucleophilic aromatic substitution (SNAr) reactions. One of the chlorine atoms can be selectively replaced to introduce other functional groups, or a selective reduction can be performed to yield the desired mono-chloro product.

A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reactivity of the two chlorine atoms in the resulting 4,6-dichloro-5-methoxypyrimidine allows for controlled, stepwise reactions.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol is adapted from established methods involving the chlorination of a 4,6-dihydroxy-5-methoxypyrimidine salt using phosphorus oxychloride.[1][2]

Materials:

-

5-methoxy-4,6-dihydroxypyrimidine disodium salt

-

Phosphorus oxychloride (POCl₃)

-

Trichloroethylene (optional, for extraction)

-

Methanol (for recrystallization)

-

Water (deionized)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts by mass of phosphorus oxychloride.[2]

-

Heat the mixture to 65°C and maintain this temperature for 1.5 hours.[2]

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure until the material is dry.[2]

-

Cool the residue to 35°C and add an organic solvent such as trichloroethylene for extraction.[2]

-

Transfer the mixture to a hydrolysis vessel containing 650 parts by mass of water and stir at 65°C.[2]

-

Separate the organic layer. The aqueous layer can be repeatedly extracted with the organic solvent to maximize yield.[2]

-

Combine the organic layers and recover the solvent by distillation to obtain the crude 4,6-dichloro-5-methoxypyrimidine.[2]

-

For purification, dissolve the crude product in methanol (approximately 3 times the amount of the crude chloride) by heating until fully dissolved.[2]

-

Cool the solution to 45°C to induce crystallization.[2]

-

Isolate the purified crystals by filtration and dry to obtain 19 parts by mass of 5-methoxy-4,6-dichloropyrimidine.[2]

Protocol 2: Selective Monosubstitution of 4,6-Dichloro-5-methoxypyrimidine

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective monosubstitution. This allows for the synthesis of a variety of 4-substituted-6-chloro-5-methoxypyrimidines.

General Procedure:

-

Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable aprotic solvent (e.g., THF, acetonitrile, or DMF).

-

Cool the solution to a low temperature (e.g., 0°C or -78°C) to control the reaction rate and improve selectivity.

-

Slowly add one equivalent of a nucleophile (e.g., an amine, alkoxide, or thiol).

-

Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.

-

Once the monosubstituted product is predominantly formed, quench the reaction with water or an appropriate quenching agent.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-6-chloro-5-methoxypyrimidine.

The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature is an example of such a selective substitution.[3]

Data Summary

The following table summarizes the key quantitative data for the synthesis of the dichloro intermediate.

| Parameter | Value | Reference |

| Reactants | ||

| 5-methoxy-4,6-dihydroxypyrimidine disodium salt | 31 parts by mass | [2] |

| Phosphorus oxychloride | 42 parts by mass | [2] |

| Reaction Conditions | ||

| Temperature | 65°C | [2] |

| Reaction Time | 1.5 hours | [2] |

| Purification | ||

| Recrystallization Solvent | Methanol | [2] |

| Crystallization Temperature | 45°C | [2] |

| Product | ||

| 5-methoxy-4,6-dichloropyrimidine | 19 parts by mass | [2] |

Characterization Data for 4,6-Dichloro-5-methoxypyrimidine

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂O | [4][5] |

| Molecular Weight | 179.00 g/mol | [4][5] |

| CAS Number | 5018-38-2 | [4] |

| Appearance | Colorless blocks | [5] |

| Melting Point | 313–315 K (40-42 °C) | [5] |

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical progression from the starting material to the versatile dichloro intermediate and its subsequent conversion to either the target mono-chloro compound or other derivatives.

Conclusion

The synthesis of this compound is effectively achieved through the preparation of the key intermediate, 4,6-dichloro-5-methoxypyrimidine. This intermediate can be synthesized in good yield from 4,6-dihydroxy-5-methoxypyrimidine or its salt. The subsequent selective functionalization of the dichloro compound provides a versatile entry point to the target molecule and a range of other valuable pyrimidine derivatives. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal and materials chemistry to successfully synthesize these important compounds.

References

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 2. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]

- 5. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Experimental Protocol for the Chlorination of 5-Methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chlorination of a 5-methoxypyrimidine derivative, specifically the conversion of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) to 2,4-dichloro-5-methoxypyrimidine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols detailed below are based on established and widely used methodologies, primarily employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[2][3][4]

Introduction

The chlorination of hydroxypyrimidines is a fundamental reaction in heterocyclic chemistry, enabling the introduction of chlorine atoms that can serve as versatile handles for further functionalization through nucleophilic substitution reactions.[5] 2,4-dichloro-5-methoxypyrimidine, the product of this protocol, is a key intermediate in the synthesis of anti-tumor agents and high-efficiency herbicides.[1] The most common and effective method for this conversion is the reaction of the corresponding dihydroxy-pyrimidine with a chlorinating agent like phosphorus oxychloride.[2] This reaction is often facilitated by the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid-binding agent.[2]

Experimental Protocols

Two primary protocols are presented here, one using a solvent and the other a solvent-free approach. The choice of method may depend on the scale of the reaction and available equipment.

Protocol 1: Chlorination using Phosphorus Oxychloride in a Solvent

This protocol is a common laboratory-scale method for the synthesis of 2,4-dichloro-5-methoxypyrimidine.

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Toluene, xylene, or trimethylbenzene[1]

-

Crushed ice

-

Deionized water

-

Ether or other suitable organic extraction solvent

-

Light petroleum ether (for recrystallization)[6]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), a solvent such as toluene (4-5 volumes), and phosphorus oxychloride (2.5-3.0 eq).[1]

-

Addition of Base: Begin stirring the mixture and slowly add N,N-dimethylaniline (1.1-1.2 eq) to the flask.[1][6]

-

Reaction: Heat the reaction mixture to reflux (typically 100-160°C, depending on the solvent) and maintain this temperature for 2-6 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[6]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ether (or another suitable organic solvent) multiple times.[6]

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as light petroleum ether, to yield the final product as a faint yellow solid.[1][6]

Protocol 2: Solvent-Free Chlorination

This method is suitable for larger scale preparations and is more environmentally friendly due to the absence of a solvent.[3][7] It typically requires a sealed reactor due to the higher temperatures involved.

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Teflon-lined stainless steel reactor

-

Cold water (~0°C)

-

Saturated sodium carbonate solution

Procedure:

-

Reaction Setup: In a Teflon-lined stainless steel reactor, add the 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), phosphorus oxychloride (2.0 eq, one equivalent per hydroxyl group), and pyridine (1.0 eq).[3]

-

Reaction: Seal the reactor and heat the mixture to 160°C for 2 hours.[3]

-

Quenching and Neutralization: After cooling the reactor to a safe temperature, carefully open it in a fume hood. Quench the reaction contents with cold water (~0°C) and adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.[3]

-

Isolation: The solid product can often be isolated by filtration.[7] If the product does not precipitate, it can be extracted with a suitable organic solvent.

-

Drying: Dry the isolated product under vacuum.

Data Presentation

The following table summarizes the quantitative data from various reported procedures for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine.

| Parameter | Protocol 1 (Solvent)[1][6] | Protocol 2 (Solvent-Free)[3] |

| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | 2,4-dihydroxy-5-methoxypyrimidine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |

| Base | N,N-dimethylaniline or Triethylamine | Pyridine |

| Solvent | Toluene, Xylene, or Trimethylbenzene | None |

| Molar Ratio (Substrate:POCl₃:Base) | 1 : 2.5-3.0 : 1.1-1.2 | 1 : 2.0 : 1.0 |

| Reaction Temperature | 100-160°C (Reflux) | 160°C |

| Reaction Time | 2-6 hours | 2 hours |

| Yield | 75-96% | >80% |

| Purity | 98.0-99.0% | High purity reported |

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine.

Caption: General experimental workflow for the chlorination of 5-methoxypyrimidine.

References

- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 4-Chloro-5-methoxypyrimidine using Phosphorus Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-5-methoxypyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis involves the chlorination of 5-methoxypyrimidin-4-ol (also known as 5-methoxyuracil) utilizing phosphorus oxychloride (POCl₃). While the dichlorination of similar pyrimidine structures is widely documented, this protocol focuses on the selective mono-chlorination at the C4 position. The reaction is typically performed in the presence of a tertiary amine base, which acts as an acid scavenger. This guide offers a comprehensive overview of the reaction, including a proposed reaction mechanism, detailed experimental procedures, and quantitative data presented for easy reference.

Introduction

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry due to their versatile reactivity, enabling the construction of complex molecular architectures. Specifically, this compound serves as a key precursor for the synthesis of a wide array of biologically active molecules. The chlorine atom at the 4-position acts as a leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group at the 5-position influences the electronic properties of the pyrimidine ring and provides a site for further modification.

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a standard transformation, with phosphorus oxychloride being the most commonly employed chlorinating agent. The reaction proceeds through the conversion of the keto-enol tautomer of the hydroxypyrimidine to the chloro-derivative. For substrates with multiple hydroxyl groups, controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to achieve selective mono-chlorination.

Reaction Mechanism and Signaling Pathway

The chlorination of 5-methoxypyrimidin-4-ol with phosphorus oxychloride is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the chlorinated pyrimidine and phosphoric acid byproducts. The presence of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

The following protocols are adapted from general procedures for the chlorination of hydroxypyrimidines.[1][2][3] Optimization may be required to achieve the desired selectivity and yield for the mono-chlorination of 5-methoxypyrimidin-4-ol.

Protocol 1: Chlorination using Phosphorus Oxychloride and Triethylamine

This protocol outlines a common method for the chlorination of hydroxypyrimidines. Careful control of the stoichiometry of phosphorus oxychloride is essential to favor mono-chlorination.

Materials:

-

5-Methoxypyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Ice

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 5-methoxypyrimidin-4-ol (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Cool the suspension in an ice bath. Slowly add triethylamine (1.1 eq) to the suspension with stirring. Subsequently, add phosphorus oxychloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 6 hours.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Workflow

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous chlorination reactions of hydroxypyrimidines.[1][2] Note that these values may need to be optimized for the specific synthesis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 2,4-dihydroxy-5-methoxy pyrimidine | 2,4-dihydroxy-5-methoxy pyrimidine |

| Phosphorus Oxychloride (eq) | 2.5 | 2.0 |

| Base | Triethylamine (1.1 eq) | Pyridine (1.5 eq) |

| Solvent | Trimethylbenzene | Toluene |

| Temperature (°C) | 160 | 160 |

| Reaction Time (h) | 3 | 6 |

| Yield (%) | 90 - 96 | Not specified |

| Purity (%) | 98.0 - 99.0 | Not specified |

| Product | 2,4-dichloro-5-methoxy pyrimidine | 2,4-dichloro-5-methoxy pyrimidine |

Note: For the synthesis of this compound from 5-methoxypyrimidin-4-ol, it is recommended to start with a stoichiometric amount of phosphorus oxychloride (1.0-1.2 equivalents) to favor mono-chlorination.

Safety Precautions

-

Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction is exothermic, especially during the addition of phosphorus oxychloride and the quenching step. Proper temperature control is crucial to prevent runaway reactions.

-

Toluene is a flammable and harmful solvent. Handle with care and avoid inhalation.

Conclusion

The synthesis of this compound via the chlorination of 5-methoxypyrimidin-4-ol with phosphorus oxychloride is a key transformation for the preparation of various pharmaceutical intermediates. The provided protocols and data serve as a valuable resource for researchers in drug discovery and development. Careful control of reaction parameters, particularly the stoichiometry of the chlorinating agent, is paramount for achieving the desired selective mono-chlorination. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methoxypyrimidine and Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving substituted chloropyrimidines, with a focus on 4-Chloro-5-methoxypyrimidine. Due to the extensive documentation on the closely related and more reactive analog, 5-Bromo-2-chloro-4-methoxypyrimidine, the protocols detailed below are based on this substrate. These established methods offer a robust starting point for developing procedures for this compound, with considerations for the lower reactivity of the C-Cl bond.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] Pyrimidine derivatives, as privileged scaffolds, are of significant interest in medicinal chemistry.[1] The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halogens towards palladium-catalyzed cross-coupling reactions.[1]

Principle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., this compound) to form a Pd(II) complex.[3] The general reactivity order for halogens is I > Br > Cl.

-

Transmetalation: An organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center.[3][4]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

Application in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are key components of many kinase inhibitors, which are crucial in treating cancers and autoimmune diseases.[2] These inhibitors often function by blocking the ATP-binding site of kinases in signaling pathways, such as the JAK-STAT pathway, thereby disrupting downstream signaling that can lead to cell proliferation. The ability to synthesize a diverse library of substituted pyrimidines via Suzuki coupling is therefore a powerful tool in drug discovery.

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrimidine-based JAK inhibitors.

Recommended Reaction Conditions for Suzuki Coupling

The following table summarizes typical starting conditions for the Suzuki coupling of halogenated pyrimidines with arylboronic acids, based on protocols for 5-Bromo-2-chloro-4-methoxypyrimidine.[5][6] Optimization will be necessary for specific substrates, particularly for the less reactive this compound, which may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or longer reaction times.

| Component | Reagent/Condition | Molar Ratio (vs. Halide) | Typical Range/Value | Notes |